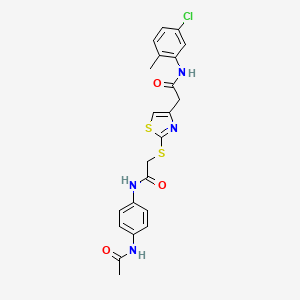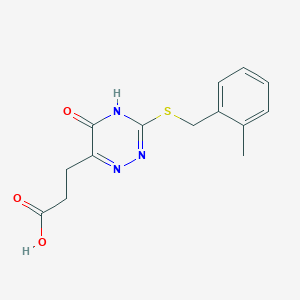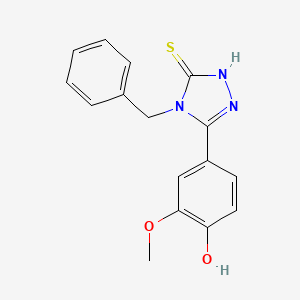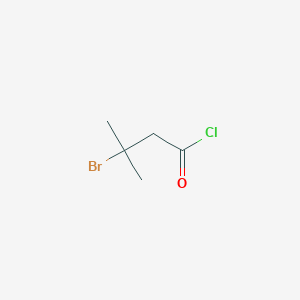![molecular formula C22H19N5O2S2 B2718855 N-(5-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide CAS No. 1351599-22-8](/img/structure/B2718855.png)
N-(5-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazole is a simple aromatic ring organic compound. It’s a five-membered ring structure made up of three carbon atoms and two nitrogen atoms . Thiophene is a five-membered ring with four carbon atoms and a sulfur atom. The compound you mentioned seems to be a complex organic molecule that includes these structures.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-diketones . Thiophene derivatives can be synthesized through various methods, including the reaction of 1,4-diketones with phosphorus pentasulfide .Chemical Reactions Analysis
Pyrazole and thiophene rings can undergo various chemical reactions. For example, pyrazoles can be formed through cycloaddition reactions . Thiophenes can participate in electrophilic aromatic substitution reactions.Applications De Recherche Scientifique
Anticancer Properties
The compound’s unique structure makes it an intriguing candidate for cancer research. Researchers have investigated its potential as an anticancer agent due to its ability to interact with cellular targets. Specifically:
- Inhibition of Kinases : The compound may inhibit kinases involved in cell proliferation and survival pathways, making it relevant for cancer therapy .
- Aurora-A Kinase Inhibition : Compound 21, a related pyrazole derivative, has shown significant anticancer efficacy against HCT116 and MCF-7 cell lines by inhibiting Aurora-A kinase .
Antiparasitic Activity
The compound’s pharmacophore may contribute to its antiparasitic properties:
- Antileishmanial Activity : Molecular simulations suggest that the compound interacts favorably with the LmPTR1 pocket, exhibiting potent in vitro antipromastigote activity .
Anti-Inflammatory Effects
Given the presence of pyrazole and thiophene moieties, the compound may exhibit anti-inflammatory properties:
- COX-2 Inhibition : Similar pyrazole-containing drugs like celecoxib act as effective anti-inflammatory agents by inhibiting cyclooxygenase-2 (COX-2) activity .
Antioxidant and Antimicrobial Activities
The compound’s heterocyclic scaffold suggests potential in these areas:
- Antimicrobial Activity : Derivatives of the 1,5-diaryl pyrazole molecule have been tested against bacteria (S. aureus, E. coli, P. aeruginosa, K. pneumonia) and fungi (A. fumigatus, A. flavus, T. mentagrophytes, P. marneffei), showing promising results .
Other Potential Applications
While not yet fully explored, consider investigating the compound’s effects in:
Propriétés
IUPAC Name |
N-[5-(2-methyl-5-phenylpyrazole-3-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2S2/c1-26-17(12-16(25-26)14-6-3-2-4-7-14)21(29)27-10-9-15-19(13-27)31-22(23-15)24-20(28)18-8-5-11-30-18/h2-8,11-12H,9-10,13H2,1H3,(H,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUNKWIDCJCVAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCC4=C(C3)SC(=N4)NC(=O)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2718772.png)



![(E)-4-(Dimethylamino)-N-[(5,5-dimethyl-6,7-dihydro-4H-1,2-benzoxazol-3-yl)methyl]but-2-enamide](/img/structure/B2718782.png)

![1-Carbazol-9-yl-3-[(furan-2-ylmethyl)-amino]-propan-2-ol](/img/structure/B2718786.png)
![Bis[(-)-pinanediolato]diboron](/img/structure/B2718788.png)

![Ethyl 2-{[4-(3-fluoro-4-methoxyphenyl)-5-methyl-2-pyrimidinyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B2718791.png)

![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate](/img/structure/B2718793.png)

![ethyl 2-(2-(quinazolin-4-ylthio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2718795.png)